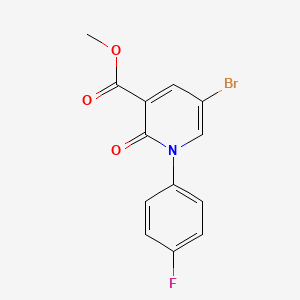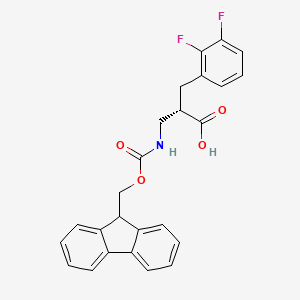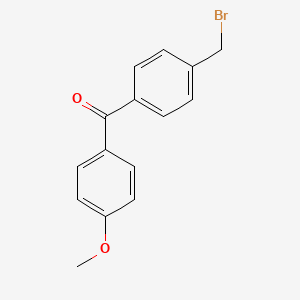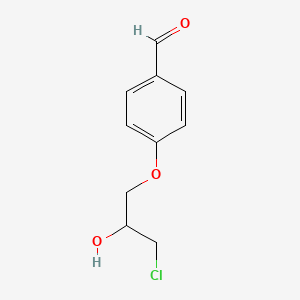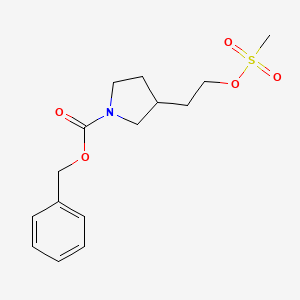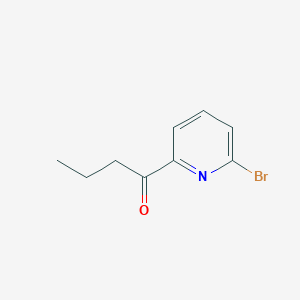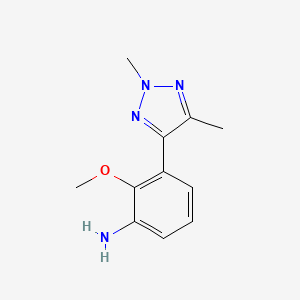
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-YL)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring attached to a methoxybenzenamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Triazole Ring to the Benzene Ring: This step involves the substitution reaction where the triazole ring is introduced to the benzene ring, often using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
科学的研究の応用
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
作用機序
The mechanism of action of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The triazole ring and methoxybenzenamine structure allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
類似化合物との比較
Similar Compounds
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-chlorobenzenamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
3-(2,5-dimethyltriazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-10(14-15(2)13-7)8-5-4-6-9(12)11(8)16-3/h4-6H,12H2,1-3H3 |
InChIキー |
SJIBPCJOKYAYHC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1C2=C(C(=CC=C2)N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






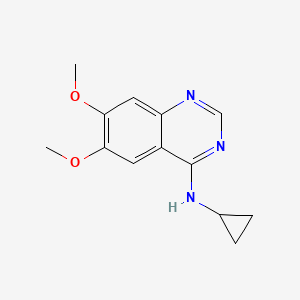
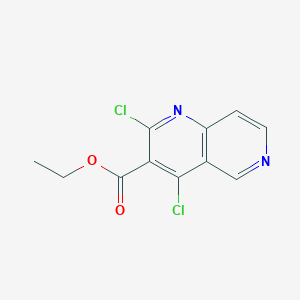
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
